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Compound of Interest

Compound Name: 2-Chloro-6-nitrophenol

Cat. No.: B183082 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-
nitrophenol (CAS No. 603-86-1), a key intermediate in various chemical syntheses. The data

presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS), offers a comprehensive characterization of the molecule. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis.

Spectroscopic Analysis Workflow
The characterization of 2-Chloro-6-nitrophenol involves a multi-faceted spectroscopic

approach. The general workflow, from sample preparation to data analysis and final structure

confirmation, is depicted in the diagram below. This integrated method ensures a thorough and

accurate structural elucidation.
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A flowchart illustrating the spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
Chloro-6-nitrophenol.

¹H NMR Data
The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to

the three protons on the benzene ring, and a broad signal for the hydroxyl proton.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.00 broad singlet 1H OH

8.16 doublet 1H H-3

7.70 doublet 1H H-5

7.15 triplet 1H H-4
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¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom

in the molecule.

Chemical Shift (δ) ppm Assignment

147.9 C-OH

138.8 C-NO₂

133.5 C-4

125.0 C-5

122.2 C-3

121.2 C-Cl

Experimental Protocol: NMR
Instrumentation: JEOL EX-270 Spectrometer

Frequency: 270 MHz for ¹H NMR, 67.8 MHz for ¹³C NMR

Solvent: Deuterated chloroform (CDCl₃)

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation: A small amount of 2-Chloro-6-nitrophenol was dissolved in CDCl₃ in a

standard 5 mm NMR tube.

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Chloro-6-nitrophenol displays characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3218 Strong, Broad O-H stretch (phenolic)

1618 Strong C=C stretch (aromatic)

1580 Strong C=C stretch (aromatic)

1538 Strong
N-O asymmetric stretch (nitro

group)

1472 Medium C=C stretch (aromatic)

1350 Strong
N-O symmetric stretch (nitro

group)

1297 Strong C-O stretch (phenol)

1249 Medium C-H in-plane bend

1152 Medium C-H in-plane bend

853 Strong C-H out-of-plane bend

793 Strong C-Cl stretch

740 Medium C-H out-of-plane bend

Experimental Protocol: IR
Instrumentation: Not specified in the source data. A modern FT-IR spectrometer is assumed.

Technique: KBr pellet method.

Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) powder. The mixture was then pressed under high pressure to form a thin,

transparent pellet through which the IR beam was passed.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight

and fragmentation pattern of the compound.
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m/z Relative Intensity (%) Assignment

175 21.1 [M+2]⁺ (due to ³⁷Cl isotope)

173 63.2 [M]⁺ (Molecular ion)

143 100.0 [M - NO]⁺

127 26.3 [M - NO₂]⁺ or [M - H₂O - Cl]⁺

99 94.7 [C₅H₄ClO]⁺

73 57.9 [C₆H₅]⁺

63 100.0 [C₅H₃]⁺

Experimental Protocol: MS
Instrumentation: Not specified in the source data. A standard mass spectrometer with an

electron ionization source is assumed.

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV (a standard value for EI-MS)

Sample Introduction: The sample was likely introduced via a direct insertion probe or after

separation by gas chromatography (GC). The solid sample is volatilized by heating in the ion

source. The resulting gaseous molecules are then bombarded with a high-energy electron

beam, causing ionization and fragmentation. The resulting ions are separated by their mass-

to-charge ratio.

To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-6-nitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183082#spectroscopic-data-of-2-chloro-6-
nitrophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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